molecular formula C6H12Cl2N4O B2620184 3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride CAS No. 2089277-57-4

3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride

Cat. No. B2620184
CAS RN: 2089277-57-4
M. Wt: 227.09
InChI Key: RANPUWDGXQTEMT-UHFFFAOYSA-N
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Description

“3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride” is a chemical compound with the CAS Number: 2089277-57-4 . It has a molecular weight of 227.09 . The compound is in the form of a powder and is stored at room temperature .


Synthesis Analysis

The synthesis of 1H-1,2,3-triazole analogs, which includes “3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride”, has been achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .


Molecular Structure Analysis

The molecular structure of “3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride” consists of three nitrogens and two carbons . All five atoms are sp2-hybridized . One N atom is pyrrole kind, and the other two atoms are pyridine kind .


Chemical Reactions Analysis

1,2,3-Triazole scaffolds, like “3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride”, are synthesized using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . Its IUPAC name is “3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride” and its Inchi Code is "1S/C6H10N4O.2ClH/c1-10-5(2-8-9-10)6(11)3-7-4-6;;/h2,7,11H,3-4H2,1H3;2*1H" .

Scientific Research Applications

Click Chemistry

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) serves as a polytriazolylamine ligand that stabilizes copper(I) ions during the azide-alkyne cycloaddition (CuAAC) reaction. This click chemistry method enables efficient and selective bioconjugation, drug discovery, and material synthesis. TBTA enhances the catalytic effect of copper(I) by preventing disproportionation and oxidation, making it a valuable tool in chemical biology and bioorthogonal chemistry .

Anticancer Agents

TBTA derivatives have shown promising cytotoxic activity against cancer cell lines. For instance, substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone compounds exhibited nanomolar IC50 values against various cancer cells. These findings suggest TBTA-based derivatives as potential anticancer agents .

Mechanism of Action

While the specific mechanism of action for “3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride” is not mentioned, 1,2,3-triazole scaffolds have found wide applications due to their excellent properties .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

1,2,3-Triazoles have been intensely investigated by synthetic chemists due to their excellent properties and green synthetic routes . They are useful for creating molecular libraries of various functionalized 1,2,3-triazoles . This indicates that 1,2,3-triazoles will help lead to future organic synthesis .

properties

IUPAC Name

3-(3-methyltriazol-4-yl)azetidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.2ClH/c1-10-5(2-8-9-10)6(11)3-7-4-6;;/h2,7,11H,3-4H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANPUWDGXQTEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)C2(CNC2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride

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